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Compound of Interest

Compound Name:
2-Chloro-1-(pyridin-3-YL)ethanone

hydrochloride

Cat. No.: B1354294 Get Quote

An In-depth Technical Guide to 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

This technical guide provides a comprehensive review of 2-Chloro-1-(pyridin-3-YL)ethanone
hydrochloride for researchers, scientists, and professionals in drug development. It covers the

compound's chemical properties, synthesis, applications, and detailed experimental protocols.

Introduction
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is a key chemical intermediate widely

utilized in the synthesis of various pharmaceutical compounds. Its structure, featuring a

reactive α-chloroketone moiety and a pyridine ring, makes it a versatile building block in

medicinal chemistry. The hydrochloride salt form enhances its stability and handling properties.

This guide will delve into the critical aspects of this compound, providing a valuable resource

for its application in research and development.

Chemical and Physical Properties
The fundamental properties of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride are

summarized below. These data are compiled from established chemical databases.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1354294?utm_src=pdf-interest
https://www.benchchem.com/product/b1354294?utm_src=pdf-body
https://www.benchchem.com/product/b1354294?utm_src=pdf-body
https://www.benchchem.com/product/b1354294?utm_src=pdf-body
https://www.benchchem.com/product/b1354294?utm_src=pdf-body
https://www.benchchem.com/product/b1354294?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-_pyridin-3-YL_ethanone-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 61889-48-3

Molecular Formula C₇H₇Cl₂NO

Molecular Weight 192.04 g/mol

IUPAC Name 2-chloro-1-(pyridin-3-yl)ethanone;hydrochloride

Synonyms 3-(2-Chloroacetyl)pyridine hydrochloride

Appearance Off-white to light yellow crystalline solid

Purity (Typical) ≥95%

Topological Polar Surface Area 30 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Synthesis and Mechanism
The synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is typically achieved via a

two-step process starting from 3-acetylpyridine. A direct Friedel-Crafts chloroacetylation on the

pyridine ring is generally not feasible due to the pyridine nitrogen acting as a Lewis base, which

deactivates the ring by forming a complex with the Lewis acid catalyst.[2][3]

The more viable pathway involves the α-chlorination of a pre-existing acetyl group.
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Step 1: α-Chlorination

Step 2: Salt Formation
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Caption: General synthesis workflow for the target compound.

The mechanism for α-chlorination of a ketone like 3-acetylpyridine proceeds through the

formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the

electrophilic chlorine source.[4]

Applications in Drug Development
The primary application of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride in drug

development is as a crucial intermediate for synthesizing heterocyclic compounds. Its most

notable role is in the preparation of thienopyridine derivatives, a class of drugs known for their
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antiplatelet activity.[5] These agents are vital in preventing thrombosis in patients with

cardiovascular diseases.

The reactive chloroacetyl group allows for the construction of a fused thiophene ring system

onto the pyridine core, which is the characteristic scaffold of drugs like ticlopidine and

clopidogrel.[5]
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Caption: Role as a precursor in pharmaceutical synthesis.

Experimental Protocols
The following are detailed, generalized protocols for the synthesis and analysis of the title

compound, based on standard laboratory procedures for analogous reactions.

Protocol 1: Synthesis via α-Chlorination of 3-
Acetylpyridine
This protocol describes the chlorination of 3-acetylpyridine using N-chlorosaccharin.[4]

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 3-acetylpyridine (10.0 g, 82.5 mmol) in a 1:1 mixture of acetic acid

and water (100 mL).

Reagent Addition: To the stirred solution, add N-chlorosaccharin (17.3 g, 82.5 mmol) portion-

wise over 15 minutes. The reaction is mildly exothermic.

Reaction: Heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and pour it into 300

mL of ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate
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solution until effervescence ceases (pH ~7-8).

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the

organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

Purification: Filter the drying agent and remove the solvent under reduced pressure to yield

the crude 2-chloro-1-(pyridin-3-yl)ethanone. Purify the product via column chromatography

on silica gel if necessary.

Protocol 2: Formation of the Hydrochloride Salt
Dissolution: Dissolve the purified 2-chloro-1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous

diethyl ether or ethyl acetate (approx. 10 mL per gram of starting material).

Precipitation: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride gas

through the solution or add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring.

Isolation: The hydrochloride salt will precipitate as a solid. Continue addition until no further

precipitation is observed.

Washing and Drying: Collect the solid by vacuum filtration, wash it with a small amount of

cold, anhydrous diethyl ether, and dry it under vacuum to yield the final product.

Protocol 3: General Procedure for ¹H NMR Analysis
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Chloro-1-(pyridin-3-
yl)ethanone hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆ or D₂O).

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum

according to the instrument's standard operating procedures. A typical acquisition involves

16-64 scans.

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform,

phase correction, and baseline correction to obtain the final spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1354294?utm_src=pdf-body
https://www.benchchem.com/product/b1354294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
While experimental spectra are instrument-dependent, the expected ¹H NMR spectral data for

the title compound in DMSO-d₆ can be predicted based on its structure. The formation of the

hydrochloride salt causes a downfield shift of the pyridine ring protons due to the positive

charge on the nitrogen atom.[6]

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₂Cl (Methylene

protons)
4.90 - 5.20 Singlet (s) 2H

Pyridine H5 7.60 - 7.80
Doublet of Doublets

(dd)
1H

Pyridine H4 8.30 - 8.50 Doublet of Triplets (dt) 1H

Pyridine H6 8.80 - 9.00 Doublet (d) 1H

Pyridine H2 9.10 - 9.30 Singlet (s) 1H

N-H (Hydrochloride) > 12.0 (broad) Singlet (s, br) 1H

Safety and Handling
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is a hazardous substance and should be

handled with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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GHS Pictogram(s) Hazard Statement(s)

corrosive, health hazard H302: Harmful if swallowed.

H314: Causes severe skin burns and eye

damage.

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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